3-(2,2,2-trifluoroethyl)-1H-pyrazole
Overview
Description
3-(2,2,2-Trifluoroethyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its reactivity and stability. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly influence the chemical behavior of the molecule.
Mechanism of Action
Target of Action
Similar compounds such as 1,1,1,3,3,3-hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol have been found to target the oxysterols receptor lxr-beta .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target, thereby affecting its function .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to the oxysterols receptor lxr-beta
Pharmacokinetics
Similar compounds such as lgd-3303 have been studied, and it was found that the compound has potent activity on levator ani muscle but is a partial agonist on the preputial gland and ventral prostate . More research is needed to understand the pharmacokinetics of 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Result of Action
Based on the known targets of similar compounds, it can be inferred that the compound may have effects on cellular processes regulated by the oxysterols receptor lxr-beta .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of pyrazole with a trifluoroethylating agent. One common method is the reaction of pyrazole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole compounds.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Another compound containing the trifluoroethyl group, known for its use as a solvent and reagent in organic synthesis.
Bis(2,2,2-trifluoroethyl) phosphonate: Utilized in the synthesis of H-phosphonates and other phosphorus-containing compounds.
Uniqueness
3-(2,2,2-Trifluoroethyl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)3-4-1-2-9-10-4/h1-2H,3H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVILCKXIARCDGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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